molecular formula C16H15BrClNO2 B2961068 2-bromo-N-(2-(2-chlorophenyl)-2-methoxyethyl)benzamide CAS No. 1788559-16-9

2-bromo-N-(2-(2-chlorophenyl)-2-methoxyethyl)benzamide

Cat. No. B2961068
CAS RN: 1788559-16-9
M. Wt: 368.66
InChI Key: CVPZCKZRUQKIQJ-UHFFFAOYSA-N
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Description

2-bromo-N-(2-(2-chlorophenyl)-2-methoxyethyl)benzamide is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is commonly referred to as BMEB and is a benzamide derivative. BMEB has been found to have a wide range of biochemical and physiological effects, making it a promising compound for scientific research.

Scientific Research Applications

Chemical Synthesis and Reactivity

2-Bromo-N-(2-(2-chlorophenyl)-2-methoxyethyl)benzamide is a compound that can be involved in various chemical syntheses and transformations. For instance, the compound can participate in copper-catalyzed intramolecular O-arylation reactions. These reactions are a method for synthesizing a wide range of 2-substituted benzoxazoles from N-(2-iodo-/bromo-phenyl)benzamides, and even the less reactive N-(2-chlorophenyl)benzamides, using methyl 2-methoxybenzoate as the ligand under mild conditions (Fengtian Wu et al., 2014). This highlights the compound's utility in facilitating the formation of heterocyclic compounds through efficient and straightforward synthetic routes.

Antipathogenic Activity

Compounds related to 2-bromo-N-(2-(2-chlorophenyl)-2-methoxyethyl)benzamide, specifically thiourea derivatives containing bromo and chloro substituents, have demonstrated significant antipathogenic activities. These activities are particularly notable against Pseudomonas aeruginosa and Staphylococcus aureus strains, which are known for their ability to grow in biofilms. The presence of bromide or fluorine, along with two or three chloride atoms on the N-phenyl substituent of the thiourea moiety, correlates with the anti-microbial efficacy of these compounds, showcasing their potential in the development of new antimicrobial agents with antibiofilm properties (Carmen Limban et al., 2011).

Crystal Structure Analysis

The study of the crystal structure and theoretical analysis of similar compounds, such as 2-bromo-N-(2,4-difluorobenzyl)benzamide, provides insights into the molecular configurations and interactions that underpin their chemical reactivity and potential biological activities. Such analyses involve examining the supramolecular packing arrays involving hydrogen bonds and intermolecular interactions, which are crucial for understanding the physical properties and reactivity of these compounds (Efraín Polo et al., 2019).

Novel Synthetic Applications

Exploring new synthetic applications, compounds like 2-bromo-N-(2-(2-chlorophenyl)-2-methoxyethyl)benzamide can be used as intermediates in the creation of more complex molecules. For example, the selective radical cyclization of propargyl bromoethers to tetrahydrofuran derivatives demonstrates the versatility of bromo-containing compounds in organic synthesis, leading to high-yield production of valuable heterocyclic compounds (A. Esteves et al., 2007).

properties

IUPAC Name

2-bromo-N-[2-(2-chlorophenyl)-2-methoxyethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrClNO2/c1-21-15(12-7-3-5-9-14(12)18)10-19-16(20)11-6-2-4-8-13(11)17/h2-9,15H,10H2,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVPZCKZRUQKIQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC(=O)C1=CC=CC=C1Br)C2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-bromo-N-[2-(2-chlorophenyl)-2-methoxyethyl]benzamide

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